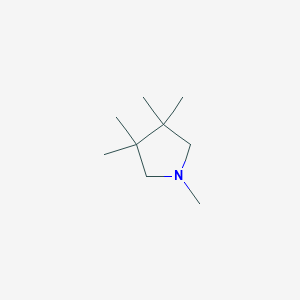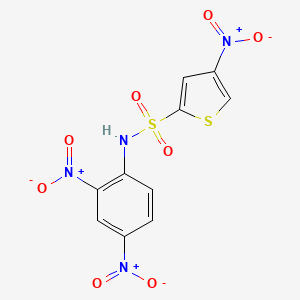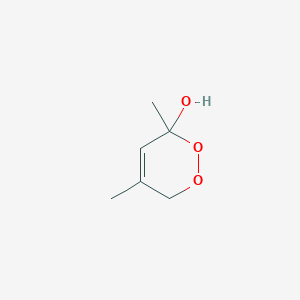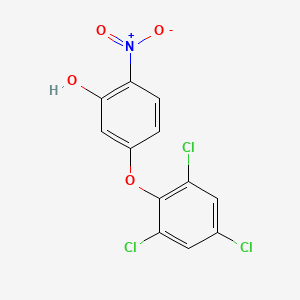
1,3,3,4,4-Pentamethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,4,4-Pentamethylpyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C9H19N It is a derivative of pyrrolidine, characterized by the presence of five methyl groups attached to the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,4,4-Pentamethylpyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with methylating agents under controlled conditions. For instance, the reaction of pyrrolidine with methyl iodide in the presence of a base such as sodium hydride can yield this compound . Another method involves the use of Grignard reagents, where pyrrolidine is reacted with methyl magnesium bromide to introduce the methyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3,4,4-Pentamethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with fewer methyl groups.
Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,3,3,4,4-Pentamethylpyrrolidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,3,4,4-Pentamethylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. For example, it has been shown to interact with enzymes by binding to
Eigenschaften
CAS-Nummer |
59338-58-8 |
|---|---|
Molekularformel |
C9H19N |
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
1,3,3,4,4-pentamethylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-8(2)6-10(5)7-9(8,3)4/h6-7H2,1-5H3 |
InChI-Schlüssel |
RAPASNADHRGBOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC1(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)
![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)

![2-(4-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14597318.png)

![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)

![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)



![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)

